molecular formula C9H9BFN3O2 B14086017 (4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid

(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14086017
M. Wt: 221.00 g/mol
InChI Key: SEHNSHRNBFFCKU-UHFFFAOYSA-N
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Description

(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The fluoro group and the imidazole moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce boronic esters.

Scientific Research Applications

(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.

    (4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic ester: An ester derivative of the boronic acid.

Uniqueness

(4-Fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the fluoro group and the methyl-substituted imidazole moiety. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9BFN3O2

Molecular Weight

221.00 g/mol

IUPAC Name

[4-fluoro-6-(2-methylimidazol-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BFN3O2/c1-6-12-2-3-14(6)9-4-8(11)7(5-13-9)10(15)16/h2-5,15-16H,1H3

InChI Key

SEHNSHRNBFFCKU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)N2C=CN=C2C)(O)O

Origin of Product

United States

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